2-Cyclobutanoyloxazole

説明

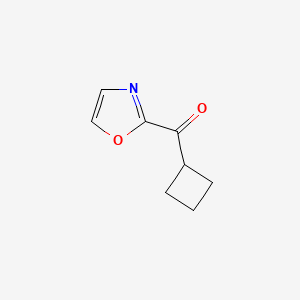

Structure

3D Structure

特性

IUPAC Name |

cyclobutyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7(6-2-1-3-6)8-9-4-5-11-8/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNKHOVJWRUTTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642045 | |

| Record name | Cyclobutyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-84-4 | |

| Record name | Cyclobutyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies and Reactivity of 2 Cyclobutanoyloxazole

Reactivity Profile of the Oxazole (B20620) Heterocycle within the Fused System

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, possesses a degree of aromatic character, though less pronounced than that of benzene. clockss.org The presence of the pyridine-like nitrogen atom deactivates the ring system towards electrophilic attack and enhances its susceptibility to nucleophilic attack, particularly at the C2 position. oxfordsciencetrove.com In 2-Cyclobutanoyloxazole, the acyl substituent at the C2 position further accentuates this inherent reactivity pattern.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution on an unsubstituted oxazole ring is generally a difficult process. pharmaguideline.comslideshare.net The reaction, when it does occur, preferentially takes place at the C5 or C4 positions, which are more electron-rich compared to the highly electron-deficient C2 position. pharmaguideline.com

The cyclobutanoyl group at the C2 position of this compound is strongly electron-withdrawing. This deactivating effect further diminishes the electron density of the oxazole ring, making electrophilic aromatic substitution exceptionally challenging. Standard electrophilic reactions such as nitration and sulfonation are unlikely to proceed under normal conditions. pharmaguideline.com For substitution to occur, the introduction of potent electron-donating groups at other positions on the oxazole ring would be necessary to activate the system towards electrophilic attack. tandfonline.com

Table 1: Relative Reactivity of Oxazole Positions Towards Electrophiles

| Position | Relative Reactivity | Influence of C2-Cyclobutanoyl Group |

|---|---|---|

| C5 | Most Reactive | Strongly Deactivated |

| C4 | Moderately Reactive | Strongly Deactivated |

Nucleophilic Addition and Substitution Reactions

The C2 position of the oxazole ring is the most electron-deficient and, therefore, the primary site for nucleophilic attack. pharmaguideline.com The presence of the carbonyl function in the cyclobutanoyl substituent in this compound significantly enhances the electrophilicity of the C2 carbon. This makes the compound susceptible to nucleophilic addition at the carbonyl group, which can be followed by subsequent reactions.

While direct nucleophilic aromatic substitution on the oxazole ring is rare without a suitable leaving group, nucleophilic attack at C2 can lead to ring-opening reactions. pharmaguideline.comtandfonline.com For instance, reaction with nucleophiles like ammonia (B1221849) or formamide (B127407) can cause ring cleavage and subsequent rearrangement to form other heterocyclic systems, such as imidazoles. pharmaguideline.com The direct reaction of 2-lithiated oxazoles with acyl chlorides often results in O-acylated ring-opened products rather than the desired 2-acyl oxazoles, highlighting the propensity of the ring to cleave upon nucleophilic attack at C2. acs.org However, methods utilizing 2-magnesiated oxazoles (Grignard reagents) with Weinreb amides have been developed to cleanly provide 2-acyl oxazoles, avoiding ring-opening. acs.org

Cycloaddition Reactivity of the Oxazole Diene Character

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, which provides a valuable route to synthesizing substituted pyridines and furans. wikipedia.orgresearchgate.net The reactivity of the oxazole in these reactions is heavily influenced by its substituents. Electron-donating groups on the oxazole ring facilitate reactions with electron-deficient dienophiles (a "normal" Diels-Alder reaction). clockss.org

Conversely, the electron-withdrawing cyclobutanoyl group in this compound imparts an electron-deficient character to the oxazole diene system. This favors inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. clockss.org The initial cycloaddition adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water, nitrile) to aromatize into a pyridine (B92270) derivative. researchgate.netresearchgate.net Activation of the oxazole nitrogen with a Lewis acid or Brønsted acid can facilitate the cycloaddition by lowering the energy of the LUMO of the diene, thereby accelerating the reaction. nih.govacs.orgacs.org

Investigation of Cyclobutane (B1203170) Ring Strain and its Influence on Reactivity

The cyclobutane ring is characterized by significant ring strain, which arises from both angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. libretexts.orgwikipedia.org This stored energy, estimated to be around 26.3 kcal/mol, makes the cyclobutane ring more reactive and susceptible to ring-opening reactions compared to larger, less strained cycloalkanes like cyclohexane. wikipedia.orglibretexts.org This inherent reactivity provides pathways for transformations that are not readily accessible for unstrained systems.

Thermally Induced Ring-Opening Reactions

Subjecting strained cyclic molecules to thermal energy can induce cleavage of C-C bonds to relieve ring strain. thieme-connect.de For cyclobutyl ketones, thermal decomposition can proceed via a diradical intermediate, leading to various fragmentation and rearrangement products. A study on the thermal decomposition of methyl cyclobutyl ketone, a close structural analog of the cyclobutanoyl moiety, revealed that the primary products were ethylene (B1197577) and methyl vinyl ketone, formed in equivalent amounts. acs.org The reaction was determined to be a first-order process. acs.org

This suggests that under thermal stress, this compound could undergo a similar ring-opening of the cyclobutane moiety. The likely pathway would involve the cleavage of the C1-C2 or C1-C4 bond of the cyclobutane ring to form a diradical intermediate, which could then rearrange to yield an oxazole derivative with an unsaturated side chain.

Table 2: Products of Thermal Decomposition of Methyl Cyclobutyl Ketone

| Reactant | Conditions | Major Products | Reaction Order |

|---|

Data sourced from studies on a structural analog. acs.org

Transition Metal-Catalyzed Ring-Opening of Cyclobutanes

The C-C bonds of strained cyclobutane rings can be activated and cleaved by various transition metal catalysts, including those based on rhodium, palladium, and nickel. utexas.edursc.org This strategy has emerged as a powerful tool for synthesizing more complex molecules from readily available cyclobutane precursors. The reaction mechanism typically involves the oxidative addition of a C-C bond to the metal center, forming a metallacyclic intermediate. This intermediate can then undergo various transformations, such as β-hydride elimination, reductive elimination, or insertion of other molecules, before the product is released from the metal. utexas.edu

For this compound, a rhodium(I) catalyst, for example, could insert into one of the C-C bonds adjacent to the carbonyl group. Subsequent β-carbon elimination would lead to a ring-opened rhodium-enolate intermediate. nih.gov This intermediate could then be trapped by various reagents or undergo further intramolecular reactions, providing a pathway to a diverse range of functionalized acyclic or new cyclic structures. The specific outcome would be highly dependent on the choice of catalyst, ligands, and reaction conditions. researchgate.netacs.org

Acid- and Base-Catalyzed Ring Cleavage Mechanisms

The oxazole ring in this compound can undergo cleavage under both acidic and basic conditions, often initiated by the hydrolysis of the exocyclic acyl group.

Acid-Catalyzed Ring Cleavage:

Under acidic conditions, the initial step is the protonation of the most basic site. This can be either the nitrogen atom of the oxazole ring or the carbonyl oxygen of the cyclobutanoyl group. Protonation of the carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water. fiveable.meyoutube.com This is a common mechanism for the acid-catalyzed hydrolysis of esters and amides. fiveable.meyoutube.com Following the nucleophilic attack, a tetrahedral intermediate is formed. Subsequent proton transfers and elimination of the oxazole moiety as a leaving group would lead to cyclobutanecarboxylic acid. The oxazole ring, once protonated, becomes highly electron-deficient and susceptible to cleavage. The likely mechanism involves the formation of an N-acyliminium ion intermediate, which is then attacked by water, leading to the opening of the oxazole ring.

A plausible mechanism for the acid-catalyzed ring cleavage is depicted below:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer to the oxazole ring nitrogen.

Cleavage of the C2-N3 bond of the oxazole ring, leading to an enol intermediate.

Tautomerization of the enol to the final ring-opened product.

Base-Catalyzed Ring Cleavage:

In the presence of a strong base, such as hydroxide (B78521), the reaction is initiated by the nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of the cyclobutanoyl group. chemistrysteps.comyoutube.com This is a typical mechanism for the base-catalyzed hydrolysis of esters. chemistrysteps.comyoutube.com This attack results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can lead to the cleavage of the bond between the carbonyl carbon and the oxazole ring, yielding a cyclobutanecarboxylate (B8599542) and the oxazole anion. The oxazole ring itself is also susceptible to attack by strong bases. The C2 position is the most acidic proton on the oxazole ring, and its deprotonation by a strong base can lead to ring-opening to form an isonitrile. cutm.ac.in

A general mechanism for base-catalyzed ring cleavage can be outlined as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the oxazolide anion as a leaving group.

Protonation of the oxazolide anion to form oxazole, which may undergo further reactions.

Alternatively, direct attack of the base at the C2 position of the oxazole ring can lead to ring cleavage. pharmaguideline.com

Nucleophilic and Electrophilic Attack Initiated Ring-Opening

The electron-deficient nature of the oxazole ring, particularly at the C2 position, makes it a target for nucleophilic attack, which often leads to ring-opening. pharmaguideline.com Conversely, electrophilic attack on the oxazole ring is generally difficult unless activating groups are present. pharmaguideline.com

Nucleophilic Attack:

The C2 position of the oxazole ring is the most electrophilic and, therefore, the primary site for nucleophilic attack. pharmaguideline.comtandfonline.com The presence of the electron-withdrawing cyclobutanoyl group further enhances the electrophilicity of this position. Strong nucleophiles can attack the C2 position, leading to the formation of a tetrahedral intermediate. This intermediate is generally unstable and undergoes ring cleavage. For instance, reaction with amines or ammonia can lead to the formation of imidazoles through a ring-opening and recyclization sequence. pharmaguideline.com

| Nucleophile | Product Type | Reference |

| Hydroxide | Carboxylate and ring-opened products | chemistrysteps.com |

| Amines | Imidazoles | pharmaguideline.com |

| Strong Bases (e.g., BuLi) | Ring-opened isonitriles | cutm.ac.in |

Electrophilic Attack:

Electrophilic substitution on the oxazole ring is generally unfavorable due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. wikipedia.orgpharmaguideline.com When such reactions do occur, they typically happen at the C5 position, which is the most electron-rich. wikipedia.orgtandfonline.com However, for electrophilic attack to proceed, the presence of electron-donating substituents on the oxazole ring is usually required. pharmaguideline.com The cyclobutanoyl group at C2 is electron-withdrawing, further deactivating the ring and making electrophilic attack highly unlikely. If an electrophilic attack were to occur, it would likely be on the nitrogen atom, leading to the formation of an oxazolium salt. cutm.ac.in

Interplay between Oxazole Aromaticity and Cyclobutane Strain in Reaction Pathways

A unique feature of this compound is the presence of both an aromatic oxazole ring and a strained cyclobutane ring. The interplay between the stability afforded by aromaticity and the high ring strain of the cyclobutane can significantly influence the reaction pathways.

The aromaticity of the oxazole ring provides a thermodynamic driving force for reactions that maintain the integrity of the ring. taylorandfrancis.com However, the strain energy of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions that can relieve this strain.

In reactions where the oxazole ring is cleaved, the release of the cyclobutane ring strain is not a direct factor in the initial steps. However, in reactions involving the cyclobutanoyl moiety, the strain of the four-membered ring can influence reactivity. For example, in reactions where the carbonyl group is attacked, the hybridization of the carbonyl carbon changes from sp² to sp³, which can alter the strain within the cyclobutane ring.

Conversely, the electronic effects of the oxazole ring influence the reactivity of the cyclobutane ring. The electron-withdrawing nature of the oxazole can affect the acidity of the protons on the cyclobutane ring, particularly the α-protons.

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity of reactions involving this compound is primarily dictated by the electronic properties of the molecule.

Regioselectivity:

Nucleophilic Attack: As previously discussed, the C2 position of the oxazole ring is the most electrophilic and, therefore, the primary site for nucleophilic attack. pharmaguideline.comtandfonline.com The carbonyl carbon of the cyclobutanoyl group is another electrophilic center. The relative reactivity of these two sites towards a given nucleophile will determine the initial course of the reaction. Hard nucleophiles are more likely to attack the carbonyl carbon, while softer nucleophiles might preferentially attack the C2 position of the oxazole ring.

Electrophilic Attack: In the unlikely event of an electrophilic attack, the C5 position is the most probable site of reaction, provided there are activating groups on the ring. wikipedia.orgorganic-chemistry.org Without activating groups, electrophilic attack is more likely to occur on the nitrogen atom. cutm.ac.in

Deprotonation: The most acidic proton on the oxazole ring is at the C2 position. tandfonline.com

| Reaction Type | Preferred Position of Attack | Rationale | Reference |

| Nucleophilic Attack | C2 of oxazole or Carbonyl Carbon | Most electrophilic centers | pharmaguideline.comtandfonline.com |

| Electrophilic Attack | C5 of oxazole (with activation) or Nitrogen | Most electron-rich position or heteroatom | wikipedia.orgorganic-chemistry.org |

| Deprotonation | C2 of oxazole | Most acidic proton | tandfonline.com |

Stereoselectivity:

Specific studies on the stereoselectivity of reactions involving this compound are not available in the reviewed literature. However, general principles of stereochemistry can be applied. If the cyclobutane ring is substituted, the approach of reagents to the carbonyl group or the oxazole ring could be influenced by steric hindrance, leading to diastereoselectivity. Similarly, if a chiral reagent or catalyst is used, enantioselective transformations could be achieved. For reactions involving the formation of new stereocenters on the cyclobutane ring, the stereochemical outcome would depend on the reaction mechanism and the steric and electronic environment of the transition state.

Advanced Spectroscopic and Computational Elucidation of 2 Cyclobutanoyloxazole

Prediction and Interpretation of Advanced Spectroscopic Data

Computational chemistry is also instrumental in predicting spectroscopic data, which can aid in the characterization of newly synthesized compounds or in the interpretation of complex experimental spectra. DFT calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). For 2-Cyclobutanoyloxazole, theoretical calculations would predict the characteristic C=O and C=N stretching frequencies in the IR spectrum and the ¹H and ¹³C NMR chemical shifts for each unique atom, providing a theoretical benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Analysis

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the oxazole (B20620) ring and the cyclobutyl group. The two protons on the oxazole ring are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The proton at the C5 position is generally shifted slightly downfield compared to the proton at the C4 position due to the influence of the adjacent oxygen and nitrogen atoms.

The protons of the cyclobutyl ring would present a more complex pattern. The methine proton alpha to the carbonyl group is expected to be the most deshielded of the cyclobutyl protons, likely appearing in the range of δ 3.5-4.0 ppm. The methylene (B1212753) protons of the cyclobutyl ring would exhibit multiplets in the aliphatic region, typically between δ 1.8 and 2.5 ppm.

In the ¹³C NMR spectrum, the carbonyl carbon of the cyclobutanoyl group would be the most downfield signal, predicted to be in the range of δ 170-180 ppm. The carbons of the oxazole ring would also show characteristic shifts, with the C2 carbon being the most deshielded among the ring carbons, followed by the C5 and C4 carbons. The carbons of the cyclobutyl ring would appear in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) |

| Oxazole H-4 | 7.2 - 7.6 |

| Oxazole H-5 | 7.9 - 8.3 |

| Cyclobutyl CH (α to C=O) | 3.5 - 4.0 |

| Cyclobutyl CH₂ (β to C=O) | 2.0 - 2.5 |

| Cyclobutyl CH₂ (γ to C=O) | 1.8 - 2.3 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 180 |

| Oxazole C-2 | 155 - 165 |

| Oxazole C-4 | 125 - 135 |

| Oxazole C-5 | 140 - 150 |

| Cyclobutyl CH (α to C=O) | 40 - 50 |

| Cyclobutyl CH₂ (β to C=O) | 20 - 30 |

| Cyclobutyl CH₂ (γ to C=O) | 15 - 25 |

These predicted values are based on the analysis of structurally similar compounds and are subject to variations depending on the solvent and other experimental conditions. mdpi.com Further refinement of these predictions can be achieved through computational methods such as Density Functional Theory (DFT) calculations.

Infrared (IR) Vibrational Mode Assignments and Theoretical Comparisons

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrational modes of its constituent functional groups.

The most prominent feature in the IR spectrum would be the strong absorption band due to the stretching vibration of the carbonyl group (C=O) of the cyclobutyl ketone. The position of this band is sensitive to the ring strain of the cyclobutyl group. In general, ketones with four-membered rings exhibit a higher carbonyl stretching frequency compared to acyclic ketones. pg.edu.plorgchemboulder.com For cyclobutanone, the C=O stretch is observed around 1780 cm⁻¹. nist.gov Therefore, for this compound, this band is predicted to appear in the range of 1770-1790 cm⁻¹.

The oxazole ring will also give rise to several characteristic absorption bands. The C=N stretching vibration of the oxazole ring is expected to appear in the region of 1630-1670 cm⁻¹. The C=C stretching vibrations of the ring are typically observed in the 1500-1600 cm⁻¹ region. Additionally, C-H stretching vibrations of the oxazole ring are expected to be found above 3000 cm⁻¹, while the C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

The cyclobutyl group will contribute to the spectrum with its C-H stretching and bending vibrations. The stretching vibrations of the CH₂ and CH groups will be observed in the 2850-3000 cm⁻¹ region. libretexts.org The bending vibrations of the CH₂ groups (scissoring) are expected around 1450-1470 cm⁻¹. libretexts.org The vibrational spectra of cyclobutane (B1203170) derivatives have been studied, providing a basis for these assignments. dtic.mil

Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch (Oxazole) | 3050 - 3150 |

| C-H stretch (Cyclobutyl) | 2850 - 3000 |

| C=O stretch (Ketone) | 1770 - 1790 |

| C=N stretch (Oxazole) | 1630 - 1670 |

| C=C stretch (Oxazole) | 1500 - 1600 |

| CH₂ bend (Cyclobutyl) | 1450 - 1470 |

Theoretical calculations, such as those based on DFT, can be employed to compute the vibrational frequencies of this compound. A comparison of the theoretically predicted spectrum with experimental data, when available, can provide a more detailed and accurate assignment of the vibrational modes. The study of similar molecules like cyclobutyl methyl ketone has shown good agreement between experimental and theoretical vibrational spectra. sigmaaldrich.com

Mass Spectrometry Fragmentation Pathways for Structural Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. The fragmentation of this compound under electron ionization (EI) is expected to proceed through several characteristic pathways, primarily driven by the presence of the ketone and the oxazole ring.

The molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. A key fragmentation process for ketones is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.eduopenstax.org In the case of this compound, two primary α-cleavage pathways are possible:

Cleavage of the bond between the carbonyl carbon and the cyclobutyl ring: This would result in the formation of a stable oxazoliumyl cation (m/z = 82) and a cyclobutyl radical. This is often a favorable pathway.

Cleavage of a C-C bond within the cyclobutyl ring: This would lead to the loss of an ethene molecule (C₂H₄, mass = 28) via a retro [2+2] cycloaddition, a characteristic fragmentation for cyclobutane derivatives. This would result in a fragment ion at M-28.

Another important fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, but this is not possible for this compound as it lacks a γ-hydrogen on a flexible chain. openstax.org

The oxazole ring itself can also undergo fragmentation. The cleavage of the oxazole ring can lead to the formation of various smaller fragment ions. For instance, the loss of CO is a common fragmentation pathway for five-membered heterocyclic rings.

Plausible Mass Spectrometry Fragmentation Pathways for this compound

| m/z | Proposed Fragment |

| 151 | [M]⁺ |

| 123 | [M - CO]⁺ |

| 95 | [M - C₂H₄ - CO]⁺ |

| 82 | [Oxazoliumyl cation]⁺ |

| 55 | [Cyclobutyl cation]⁺ |

The relative abundance of these fragment ions would depend on their stability. The formation of the resonance-stabilized oxazoliumyl cation is expected to be a dominant process, likely leading to a significant peak at m/z 82. The analysis of the fragmentation patterns of related heterocyclic compounds, such as tetrazoles, also shows characteristic cleavage of the ring and side chains. nih.gov

Time-Resolved Photoelectron Spectroscopy for Excited State Dynamics

Time-resolved photoelectron spectroscopy (TRPES) is a sophisticated technique used to study the ultrafast dynamics of molecules in their excited states. While direct experimental TRPES data for this compound is not available, computational studies on oxazole and its derivatives provide significant insights into the expected excited-state dynamics. researchgate.net

Upon photoexcitation, this compound is expected to be promoted to an electronically excited state, likely a ππ* state localized on the oxazole ring. Computational studies on oxazole have shown that the decay from the initially excited S₂ state is an ultrafast process, occurring on the femtosecond timescale. researchgate.net This decay is characterized by significant structural changes, including ring-opening and ring-puckering.

The primary decay pathway for excited oxazole involves the cleavage of the O-C₂ bond, leading to the formation of a nitrile ylide intermediate. researchgate.net This process is often mediated by a conical intersection between the excited state and the ground state potential energy surfaces, which facilitates rapid non-radiative decay.

For this compound, the presence of the cyclobutanoyl substituent may influence the excited-state dynamics. The carbonyl group could introduce additional excited states, such as nπ* states, which could interact with the ππ* states of the oxazole ring. The bulky and strained cyclobutyl group might also affect the dynamics of ring-opening and other structural rearrangements.

A theoretical investigation of the excited-state dynamics of this compound would likely involve high-level quantum chemical calculations to map out the potential energy surfaces of the ground and excited states. nih.govmdpi.com Such studies would aim to identify the key decay pathways, the lifetimes of the excited states, and the nature of the intermediates formed.

Synthetic Utility and Applications of 2 Cyclobutanoyloxazole in Organic Synthesis

Role in Complex Molecule Synthesis through Cascade and Tandem Reactions

The literature search did not uncover any specific cascade or tandem reactions in which 2-Cyclobutanoyloxazole is a key reactant for the synthesis of complex molecules. Cascade reactions are powerful tools in organic synthesis for building molecular complexity efficiently. rsc.org While related compounds like 2-(2-bromoarylidene)cyclobutanones have been used in palladium-catalyzed tandem reactions, no such applications have been documented for this compound. researchgate.net

Integration into Fragment-Based Synthetic Strategies

There is no specific information available on the integration of this compound into fragment-based synthetic strategies. Fragment-Based Drug Discovery (FBDD) often utilizes small, low-complexity molecules, and while the cyclobutane (B1203170) moiety is recognized as an attractive three-dimensional scaffold in FBDD, the specific utility of this compound as a fragment has not been described. nih.govvu.nlnih.govyoutube.com Research in this area has focused on designing and synthesizing libraries of diverse cyclobutane fragments, but this compound is not mentioned among them. nih.govresearchgate.net

Catalytic Applications in Organic Transformations

No literature was found that discusses the use of the this compound scaffold in either transition metal-catalyzed or metal-free catalytic processes.

Transition Metal-Catalyzed Reactions

The search did not yield any instances of this compound being involved in transition metal-catalyzed reactions, either as a substrate, ligand, or catalyst. Research in this area typically focuses on the reactions of other functional groups or related structures. univasf.edu.brnih.govresearchgate.net

Potential as a Synthon for Strained Ring Systems

The potential of this compound as a synthon for creating strained ring systems has not been explored in the available literature. The reactivity of cyclobutane rings is a subject of interest, but studies tend to focus on the synthesis and reactivity of other derivatives, such as cyclobutane-1,1-dicarboxylates or cyclobut-1-ene-1,2-dicarboxylic acid. rsc.orgrsc.org The ring expansion of cyclobutanols is a known strategy, but this has not been extended to this compound. researchgate.net

Future Directions and Emerging Research Avenues in 2 Cyclobutanoyloxazole Chemistry

The field of 2-cyclobutanoyloxazole chemistry is poised for significant advancement, driven by the pursuit of novel molecular architectures with unique properties and applications. Emerging research is focused on developing more sophisticated and efficient synthetic methodologies, expanding the accessible structural diversity, and leveraging computational tools for rational design. These future directions aim to unlock the full potential of this heterocyclic scaffold in various scientific domains.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-Cyclobutanoyloxazole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of oxazole derivatives typically involves cyclization or condensation reactions. For this compound, a plausible route could involve coupling cyclobutanoyl chloride with an oxazole precursor under anhydrous conditions. Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may optimize yields. Solvent choice (e.g., THF vs. DMF) and temperature control (reflux vs. room temperature) are critical variables to test. Prior studies on analogous compounds, such as 2-aminobenzothiazole derivatives, emphasize the role of stoichiometric ratios and inert atmospheres to suppress side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming structural integrity. For instance, the cyclobutanoyl group’s unique ring strain and deshielded protons can be identified via chemical shifts in the range of δ 2.5–3.5 ppm. Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹). X-ray crystallography may resolve stereochemical ambiguities, though it requires high-purity crystals. Lab reports should follow standardized formats for data presentation, emphasizing reproducibility .

Q. How does this compound react under acidic or basic conditions?

- Methodological Answer : Stability studies in varying pH environments (e.g., HCl/NaOH solutions) can reveal hydrolytic pathways. Oxazole rings are generally susceptible to acid-catalyzed ring-opening, while cyclobutanoyl groups may undergo β-scission under heat. Kinetic assays (HPLC or UV-Vis monitoring) quantify degradation rates. Comparative studies with structural analogs (e.g., cyclohexyl-substituted oxazoles) help identify substituent-specific reactivity .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound derivatives be systematically resolved?

- Methodological Answer : Contradictions in bioactivity (e.g., antifungal vs. inactive results) may arise from assay variability (e.g., microbial strains, concentration ranges). A meta-analysis of published datasets, coupled with replication studies under controlled conditions (e.g., CLSI guidelines), is recommended. Frameworks like PICO (Population, Intervention, Comparison, Outcome) ensure experimental rigor. For example, testing against Candida albicans with standardized MIC protocols can clarify discrepancies .

Q. What computational methods predict the thermodynamic stability and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model molecular geometry, frontier orbitals (HOMO/LUMO), and reaction pathways. Thermochemical data (e.g., enthalpy of formation) can be validated against experimental calorimetry. Studies on similar heterocycles, such as 1,2-benzisoxazole, demonstrate how substituents influence ring strain and stability .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for target-specific applications?

- Methodological Answer : SAR requires systematic variation of substituents (e.g., electron-withdrawing groups on the oxazole ring) and evaluation of biological/physical properties. High-throughput screening (HTS) combined with multivariate analysis (e.g., PCA) identifies critical descriptors (e.g., logP, dipole moment). For antifungal research, compare results with 2-aminobenzothiazole derivatives to assess scaffold-specific advantages .

Methodological Frameworks

- Data Contradiction Analysis : Apply iterative qualitative methods (e.g., triangulation of HPLC, NMR, and bioassay data) to identify outliers. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

- Experimental Design : Incorporate reaction search tools and thermodynamic databases (e.g., NIST) to benchmark synthetic pathways and stability profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。